molecular formula C18H19F3N4O2S B6557865 1-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide CAS No. 1040650-13-2

1-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide

Cat. No.: B6557865
CAS No.: 1040650-13-2
M. Wt: 412.4 g/mol
InChI Key: YPJHQKMQIBYSMX-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₈H₁₉F₃N₄O₂S Molecular Weight: 412.4 g/mol CAS No.: 1040650-13-2 Key Structural Features:

  • Thiazole ring: A nitrogen- and sulfur-containing heterocycle linked to a 3-(trifluoromethyl)phenylamino group.
  • Piperidine-4-carboxamide: A six-membered amine ring with a carboxamide substituent.
  • Trifluoromethyl group: A strong electron-withdrawing moiety at the meta position of the phenyl ring.

Properties

IUPAC Name

1-[2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2S/c19-18(20,21)12-2-1-3-13(8-12)23-17-24-14(10-28-17)9-15(26)25-6-4-11(5-7-25)16(22)27/h1-3,8,10-11H,4-7,9H2,(H2,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJHQKMQIBYSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Table 1: Structural and Functional Comparisons
Compound Name (CAS/Reference) Core Structure Unique Features Biological Activity
Target Compound (1040650-13-2) Thiazole, piperidine, trifluoromethylphenyl Combines trifluoromethylphenyl with piperidine carboxamide Inferred: Antimitotic, kinase inhibition (based on thiazole analogs)
1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[2-(piperidin-1-yl)ethyl]piperidine-4-carboxamide Oxadiazole, piperidine Oxadiazole ring instead of thiazole; fluorophenyl substituent Potential CNS activity (piperidine derivatives)
1-[2-({5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid Thiadiazole, piperidine Thiadiazole with carboxylic acid group Antimicrobial, anticancer (thiadiazole derivatives)
1-{[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid Thiazole, piperidine Fluorophenyl-thiazol; lacks trifluoromethyl Anti-inflammatory (carboxylic acid moiety)
N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine Oxazole, thiazole, piperidine Dual heterocycles (oxazole + thiazole) Enhanced metabolic stability

Key Differentiators

A. Thiazole vs. Oxadiazole/Thiadiazole Analogues
  • Thiazole Ring: The target compound’s thiazole moiety is associated with kinase inhibition and antimitotic activity, as seen in analogs like 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione .
  • Oxadiazole/Thiadiazole : Oxadiazole derivatives (e.g., ) exhibit enhanced metabolic stability, while thiadiazoles (e.g., ) are linked to antimicrobial potency due to sulfur’s electronegativity.
B. Trifluoromethyl Group Impact
  • The trifluoromethyl group in the target compound enhances lipophilicity and binding affinity compared to simple fluorophenyl (e.g., ) or methylphenyl (e.g., ) substituents. This group is critical for improving blood-brain barrier penetration in CNS-targeting drugs .
C. Piperidine Carboxamide vs. Other Piperidine Derivatives
  • This feature may enhance receptor selectivity in kinase inhibitors .

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